molecular formula C19H22N6O3 B11499194 N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11499194
M. Wt: 382.4 g/mol
InChI Key: AYXUWSCRGHVFOF-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a pyrazole ring system

Preparation Methods

The synthesis of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the nitro and butanamide groups. Industrial production methods would likely involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive pyrazole core.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide can be compared with other pyrazole derivatives such as:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-4-(3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C19H22N6O3/c1-14-5-3-6-16(11-14)13-24-18(12-15(2)21-24)20-19(26)7-4-9-23-10-8-17(22-23)25(27)28/h3,5-6,8,10-12H,4,7,9,13H2,1-2H3,(H,20,26)

InChI Key

AYXUWSCRGHVFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CCCN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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